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Compound of Interest

Compound Name: Pubchem_71413112

Cat. No.: B15169065

Introduction

This technical support guide provides troubleshooting advice and frequently asked questions
(FAQs) regarding the synthesis of Oseltamivir, a widely used antiviral drug. Due to the non-
existence of a public record for PubChem CID 71413112, this guide focuses on Oseltamivir, a
molecule with well-documented and challenging synthesis scalable for industrial production.
This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQSs)
Q1: What are the primary challenges in scaling up the synthesis of Oseltamivir?
Al: The primary challenges in scaling up Oseltamivir synthesis include:

» Starting Material Availability: The traditional commercial synthesis relies on (-)-shikimic acid,
which is extracted from Chinese star anise. The supply of this natural product can be
variable and limited, impacting large-scale production.[1][2]

o Use of Hazardous Reagents: Many synthetic routes, including the industrial Roche process,
utilize potentially explosive azide reagents and intermediates, which require special handling
and safety precautions on a large scale.[1][3]

» Stereochemical Control: Oseltamivir has three stereocenters, meaning that precise control of
stereochemistry is crucial to obtain the desired biologically active isomer out of eight possible
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stereoisomers.[3]

e Long Synthetic Routes and Low Overall Yields: Some synthetic pathways involve numerous
steps, which can lead to a low overall yield, making the process less efficient and more
costly for large-scale manufacturing.[1]

Q2: Are there azide-free synthetic routes available for Oseltamivir?

A2: Yes, several azide-free synthetic routes have been developed to address the safety
concerns associated with using azides.[3][4] These alternative routes often employ different
strategies to introduce the amino groups, such as using aziridination reactions or other
nitrogen-containing reagents. While these methods can be safer, they may present their own
set of challenges regarding yield, cost, and scalability.

Q3: What are the typical overall yields for Oseltamivir synthesis?

A3: The overall yield of Oseltamivir synthesis can vary significantly depending on the chosen
synthetic route. The commercial Roche process, starting from shikimic acid, has an overall
yield in the range of 17-22%.[3] Alternative routes have reported varying yields, with some
optimized processes reaching up to 30-57%.[3][5][6]

Q4: How is the 3-pentyloxy side chain typically introduced in the synthesis?

A4: The introduction of the 3-pentyloxy side chain is a critical step. In some syntheses, it is
introduced early on through a regioselective reduction of an acetal intermediate.[1] In other
routes, it is installed later in the synthesis by opening an aziridine ring with 3-pentanol in the
presence of a Lewis acid.[3][7] The timing and method of this introduction can significantly
impact the overall efficiency of the synthesis.
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Issue

Potential Cause

Recommended Solution

Low Yield in Azide Opening of
Epoxide

Incomplete reaction or side

product formation.

Optimize reaction conditions,
including temperature, solvent,
and reaction time. Ensure the
use of a suitable Lewis acid
catalyst to promote

regioselective opening.

Poor Stereoselectivity

Inadequate chiral control
during key steps like Diels-
Alder or asymmetric allylic

alkylation.

Re-evaluate the chiral catalyst
and ligands used. Ensure
stringent control of reaction
temperature, as even small
variations can impact

stereoselectivity.

Difficulty in Removing

Protecting Groups

Harsh deprotection conditions
leading to degradation of the

product.

Screen for alternative
protecting groups that can be
removed under milder
conditions. Optimize the
deprotection protocol by
adjusting reagent
concentration, temperature,

and reaction time.

Formation of Inseparable

Isomeric Mixtures

Incomplete stereocontrol in
reactions creating new

stereocenters.

Modify the reaction conditions
to favor the formation of the
desired isomer. Consider using
a different synthetic route that
offers better stereocontrol at

that specific step.
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Safety Concerns with Azide Potential for explosion,

Reagents especially at a larger scale.

If possible, switch to an azide-
free synthetic route. If not,
ensure strict adherence to
safety protocols, including the
use of appropriate personal
protective equipment, reaction
monitoring, and controlled

reaction conditions.

Quantitative Data Summary
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Synthetic Route

Starting
Material

Number of
Steps

Overall Yield
(%)

Key Features

Roche Industrial

Synthesis

(-)-Shikimic Acid

17-22[3]

Utilizes azide
reagents, well-
established for
large-scale

production.

Gilead Pilot Plant

Route

(-)-Quinic Acid

12

4.4[1]

Developed due
to initial
shortages of

shikimic acid.

Azide-Free

Synthesis (Trost)

Commercially

available lactone

30[5][6]

Employs a
palladium-
catalyzed
asymmetric

allylic alkylation.

Hayashi
Synthesis

Not specified

3 (one-pot

operations)

57[3]

Designed for
efficiency and
large-scale
production with
minimal
purification

steps.

Corey Synthesis

Furan and ethyl

acrylate

Not specified

Not specified

An alternative
route that avoids
the use of
shikimic acid.[3]

Experimental Protocols
Key Step: Azide-Mediated Epoxide Ring Opening (from a
modified Roche-style synthesis)
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This protocol describes a crucial step in many Oseltamivir syntheses where an epoxide
intermediate is opened with an azide nucleophile.

Materials:

o Epoxide intermediate

e Sodium azide (NaNs)

o Ammonium chloride (NH4Cl)

e Dimethylformamide (DMF)

o Water

o Ethyl acetate

e Brine

Procedure:

o Dissolve the epoxide intermediate in DMF in a reaction vessel equipped with a stirrer and a
temperature probe.

¢ Add sodium azide and ammonium chloride to the solution.

o Heat the reaction mixture to the desired temperature (e.g., 65°C) and monitor the reaction
progress by TLC or LC-MS.

e Once the reaction is complete, cool the mixture to room temperature.

e Quench the reaction by adding water.

» Extract the product with ethyl acetate.

e Wash the organic layer with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.
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» Purify the crude product by column chromatography to yield the desired azido alcohol.

Visualizations
Experimental Workflow: Oseltamivir Synthesis
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Caption: A simplified workflow of Oseltamivir synthesis from (-)-shikimic acid.
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Signaling Pathway: Mechanism of Action of Oseltamivir
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Caption: Oseltamivir inhibits the neuraminidase enzyme, preventing viral release.[8][9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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71413112-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of
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